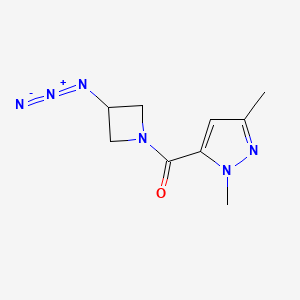
(3-azidoazetidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone
Übersicht
Beschreibung
(3-azidoazetidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C9H12N6O and its molecular weight is 220.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Properties
A series of compounds, including (3-azidoazetidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone derivatives, have been explored for their potential antimicrobial and anticancer activities. Research has revealed that certain derivatives exhibit significant in vitro antimicrobial and anticancer properties. For instance, a study demonstrated that some synthesized compounds showcased higher anticancer activity compared to the reference drug doxorubicin, and most of the new compounds displayed good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
CNS Depressant and Anticonvulsant Effects
Compounds structurally related to this compound have been synthesized and assessed for their central nervous system (CNS) depressant activity, potential anticonvulsant properties, and low level of acute toxicity. Some derivatives have also shown potential antipsychotic effects. The series of (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, in particular, has been studied in detail, demonstrating significant CNS depressant activity and potential as antipsychotic agents (Butler, Wise, & Dewald, 1984).
Antibacterial, Antioxidant, and Anticancer Activities
The pyrazole moiety and its derivatives, including this compound, are known for their extensive use in organic synthesis due to their biological and pharmacological activities. Recent investigations into substituted pyrazoles have highlighted their moderate antibacterial and antioxidant activities. Moreover, these studies have utilized molecular docking analysis to further understand the interactions at a molecular level, potentially leading to the development of new therapeutic agents (Lynda, 2021).
Antitumor and Antiviral Activities
Another intriguing aspect of these derivatives is their antitumor and antiviral activities. Research has shown that structural variations in these compounds can significantly influence their biological properties, allowing for the tuning of their activities towards specific biological targets. This includes the inhibition of tubulin polymerization, a key mechanism in antitumor activity. Such studies offer insights into the structural requirements for biological activity and pave the way for the design of new therapeutic agents (Jilloju et al., 2021).
Wirkmechanismus
Target of Action
The compound contains a pyrazole ring, which is a common structural motif in many biologically active compounds. Pyrazole derivatives have been associated with a wide range of biological activities, such as anti-inflammatory, antibacterial, antitumor, antipyretic, antiviral, and antioxidant activities .
Biochemical Pathways
Without specific information on this compound, it’s difficult to predict the exact biochemical pathways it might affect. Many pyrazole derivatives are known to interact with enzymes, receptors, and other proteins, potentially affecting a wide range of biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and therapeutic efficacy. These properties are highly dependent on the compound’s chemical structure and can be influenced by factors such as its size, polarity, and stability .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For example, if the compound were to act as an inhibitor for a particular enzyme, the result could be a decrease in the production of certain metabolites .
Action Environment
The action of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, solubility, and ability to reach its target .
Eigenschaften
IUPAC Name |
(3-azidoazetidin-1-yl)-(2,5-dimethylpyrazol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O/c1-6-3-8(14(2)12-6)9(16)15-4-7(5-15)11-13-10/h3,7H,4-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXONTSDMKLEOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CC(C2)N=[N+]=[N-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


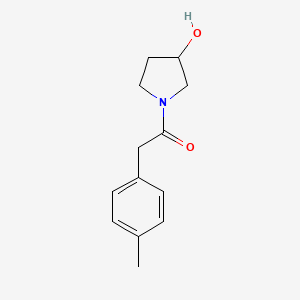
![1-[(Cyclopentylamino)methyl]cyclopentan-1-ol](/img/structure/B1489024.png)

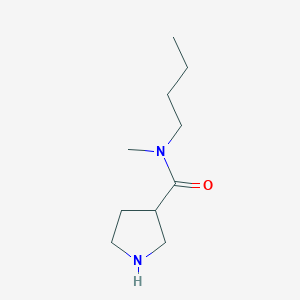
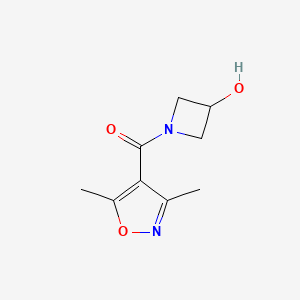
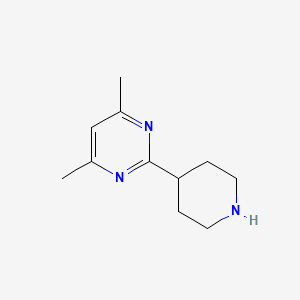
![N-[(2-chlorophenyl)methyl]oxolan-3-amine](/img/structure/B1489034.png)
![N-[(3-methoxyphenyl)methyl]oxolan-3-amine](/img/structure/B1489036.png)

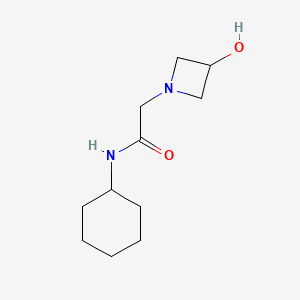



![1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B1489045.png)
